Cas no 931583-43-6 (Cycloheptylboronic acid, pinacol ester)

Cycloheptylboronic acid, pinacol ester structure
931583-43-6 structure
Product Name:Cycloheptylboronic acid, pinacol ester
Número CAS:931583-43-6
MF:C13H25BO2
Megavatios:224.147404432297
MDL:MFCD16618961
CID:842381
Update Time:2025-06-07

Cycloheptylboronic acid, pinacol ester Propiedades químicas y físicas

Nombre e identificación

    • 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(cycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • cycloheptenyl boronic acid pinacol ester
    • Cycloheptylboronic acid pinacol ester
    • 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • Cycloheptylboronic acid, pinacol ester
    • MDL: MFCD16618961
    • Renchi: 1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3
    • Clave inchi: SXXIRRKFRJTGRV-UHFFFAOYSA-N
    • Sonrisas: O1C(C)(C)C(C)(C)OB1C1CCCCCC1

Atributos calculados

  • Calidad precisa: 224.19500
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 1

Propiedades experimentales

  • PSA: 18.46000
  • Logp: 3.80300

Cycloheptylboronic acid, pinacol ester Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Cycloheptylboronic acid, pinacol ester PrecioMás >>

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Cycloheptylboronic acid, pinacol ester Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  rt; overnight, rt
Referencia
Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade
Shu, Chao; Noble, Adam ; Aggarwal, Varinder K., Angewandte Chemie, 2019, 58(12), 3870-3874

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium methoxide ,  2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ;  12 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
1.3 Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-Phenylpyridine
Zhang, Li; Wu, Zhong-Qian; Jiao, Lei, Angewandte Chemie, 2020, 59(5), 2095-2099

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Cupric chloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Potassium methoxide ;  30 min, rt
1.3 1 h, rt
Referencia
Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air
Bose, Shubhankar Kumar; Brand, Simon; Omoregie, Helen Oluwatola; Haehnel, Martin; Maier, Jonathan; et al, ACS Catalysis, 2016, 6(12), 8332-8335

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ;  6 h, 20 °C
1.2 Reagents: Triethylamine ;  6 h, rt
Referencia
Light-Mediated Sulfur-Boron Exchange
Panferova, Liubov I.; Dilman, Alexander D., Organic Letters, 2021, 23(10), 3919-3922

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  6 h, 30 °C
1.2 Reagents: Triethylamine ;  1 h, rt
Referencia
Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor Complex
Sandfort, Frederik; Strieth-Kalthoff, Felix; Klauck, Felix J. R.; James, Michael J.; Glorius, Frank, Chemistry - A European Journal, 2018, 24(65), 17210-17214

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  rt; overnight, rt
Referencia
Divergent Aminocarbonylations of Alkynes Enabled by Photoredox/Nickel Dual Catalysis
Zhao, Xian; Feng, Xiaoliang; Chen, Fan; Zhu, Shengqing; Qing, Feng-Ling; et al, Angewandte Chemie, 2021, 60(51), 26511-26517

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ;  12 h, rt
Referencia
Borylation of primary and secondary alkyl bromides catalyzed by Cu2O nanoparticles
Zhou, Xin-Feng; Wu, Ya-Dong; Dai, Jian-Jun; Li, Yong-Jia; Huang, Yu; et al, RSC Advances, 2015, 5(58), 46672-46676

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Azobisisobutyronitrile ,  Tris(trimethylsilyl)silane ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, 0 °C
Referencia
Transition metal- and light-free radical borylation of alkyl bromides and iodides using silane
Sun, Beiqi; Zheng, Sihan; Mo, Fanyang, Chemical Communications (Cambridge, 2021, 57(46), 5674-5677

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane Solvents: Dimethylacetamide ;  19 min, 25 °C
1.2 Reagents: Triethylamine ;  1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
Referencia
Electro-initiated preparation method of alkyl boride
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Catecholborane ,  Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  30 min, 80 °C
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ;  1 h, rt
Referencia
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; Cui, Penglei; Xia, Chungu; Wu, Lipeng, Angewandte Chemie, 2021, 60(22), 12298-12303

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Catecholborane ,  Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  30 min, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ;  1 h, rt
Referencia
Method for directly preparing alkyl boronate compound from alkyl halide
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Iron(III) acetylacetonate Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 12 h, rt
Referencia
Iron-Catalyzed Borylation of Alkyl Electrophiles
Atack, Thomas C.; Lecker, Rachel M.; Cook, Silas P., Journal of the American Chemical Society, 2014, 136(27), 9521-9523

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Isobutanol ,  Potassium tert-butoxide Catalysts: 4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Diisopropyl ether ;  5 min, cooled
1.2 24 h, 60 °C
Referencia
Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl Bromides
Yi, Jun; Liu, Jin-Hui; Liang, Jun; Dai, Jian-Jun; Yang, Chu-Ting; et al, Advanced Synthesis & Catalysis, 2012, 354(9), 1685-1691

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide ;  24 h, 37 °C
Referencia
Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and Pseudohalides
Yang, Chu-Ting; Zhang, Zhen-Qi; Tajuddin, Hazmi; Wu, Chen-Cheng; Liang, Jun; et al, Angewandte Chemie, 2012, 51(2), 528-532

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ;  2 h, 30 °C
Referencia
Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in air
Jiao, Zhi-Feng; Tian, Ya-Ming ; Guo, Xiao-Ning ; Radius, Udo ; Braunschweig, Holger; et al, Journal of Catalysis, 2021, 395, 258-265

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Zinc chloride ,  1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ;  30 min, rt
1.2 Reagents: Potassium tert-butoxide ;  30 min, rt
1.3 1 h, rt
Referencia
Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides with Alkoxy Diboron Reagents at Room Temperature
Bose, Shubhankar Kumar; Fucke, Katharina; Liu, Lei; Steel, Patrick G.; Marder, Todd B., Angewandte Chemie, 2014, 53(7), 1799-1803

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Tris(trimethylsilyl)silane ,  2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Azobisisobutyronitrile Solvents: Dimethylacetamide ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
Referencia
Boron esterification reaction method catalyzed by alkyl bromide without transition metal
, China, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Zirconocene, dichloride ,  N,N′-Dicyclohexylurea ,  Iridium, tris[5-methoxy-2-(2-pyridinyl-κN)phenyl-κC]-, (OC-6-22)- Solvents: (Trifluoromethyl)benzene ;  12 h, 35 °C
1.2 Reagents: Triethylamine ;  1 h, 23 °C
1.3 Solvents: Water ;  23 °C
Referencia
Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis
Okita, Toshimasa; Aida, Kazuhiro; Tanaka, Keisuke; Ota, Eisuke ; Yamaguchi, Junichiro, Precision Chemistry, 2023, 1(2), 112-118

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Bis(pinacolato)diborane Solvents: Dimethylacetamide ;  19 min, 25 °C
1.2 Reagents: Triethylamine ;  1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ;  25 °C
Referencia
Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic Esters
Wang, Bingbing; Peng, Pan; Ma, Wan; Liu, Zhao; Huang, Cheng; et al, Journal of the American Chemical Society, 2021, 143(33), 12985-12991

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol ,  Water ;  48 h, 50 °C
Referencia
Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism
Liu, Qianyi; Hong, Junting; Sun, Beiqi; Bai, Guangcan; Li, Feng; et al, Organic Letters, 2019, 21(17), 6597-6602

Cycloheptylboronic acid, pinacol ester Raw materials

Cycloheptylboronic acid, pinacol ester Preparation Products

Cycloheptylboronic acid, pinacol ester Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:931583-43-6)Cycloheptylboronic acid, pinacol ester
Número de pedido:A859858
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:20
Precio ($):219.0
Correo electrónico:sales@amadischem.com

Cycloheptylboronic acid, pinacol ester Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:931583-43-6)Cycloheptylboronic acid, pinacol ester
A859858
Pureza:99%
Cantidad:1g
Precio ($):219.0